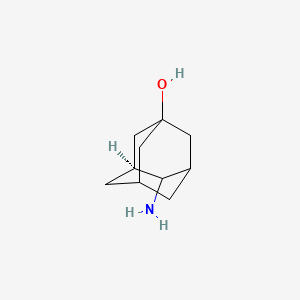

trans-4-Aminoadamantan-1-ol

Vue d'ensemble

Description

Trans-4-Aminoadamantan-1-ol is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is a colorless to pale yellow crystal with a special molecular structure in which the amino group on the adamantane ring is located in the trans position .

Synthesis Analysis

The synthesis of this compound is mainly obtained by solvent-catalyzed hydrogenation in the presence of adamantane . Specific synthetic procedures can refer to methods in organic synthesis handbooks or research literature .Molecular Structure Analysis

The molecular structure of this compound is unique, with the amino group on the adamantane ring located in the trans position . The InChI code for this compound is 1S/C10H17NO/c11-9-7-1-6-2-8 (9)5-10 (12,3-6)4-7/h6-9,12H,1-5,11H2 .Chemical Reactions Analysis

The method for synthesizing this compound involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction, acidifying 4-amino-1-hydroxy adamantane into a salt, and thus obtaining trans-4-amino-1-hydroxy adamantane hydrochloride .Physical And Chemical Properties Analysis

This compound has a boiling point of 230-235°C . It is a solid at ambient temperature . The compound is white to almost white in color .Applications De Recherche Scientifique

Neuroprotective Effects and GDNF Production

Trans-4-Aminoadamantan-1-ol and its derivatives, such as amantadine and memantine, demonstrate significant neuroprotective properties. Research has shown that these compounds can increase the production of glial cell line-derived neurotrophic factor (GDNF) in glial cells, which is crucial for neuroprotection. For instance, a study by Caumont et al. (2006) found that amantadine and memantine dose-dependently increased GDNF levels in the culture medium of C6 glioma cell cultures, suggesting their potential role in treating neurodegenerative diseases like Parkinson's and Alzheimer's (Caumont, Octave, & Hermans, 2006).

Antioxidant Activity and Neuroprotection

Aminoadamantane derivatives are also explored for their antioxidant activity, which is critical in neuroprotective applications. Skolimowski et al. (2003) synthesized novel aminoadamantane derivatives and evaluated their antioxidant capacity towards reactive oxygen species (ROS). These derivatives showed potential for the treatment of Parkinson's syndrome by blocking or reducing ROS-mediated neuronal damage (Skolimowski, Kochman, Gȩbicka, & Metodiewa, 2003).

Influenza A Virus Blockage

The aminoadamantane family, including this compound derivatives, has been studied for their ability to block the M2 membrane protein of the influenza A virus, although resistance in humans has led to a discontinuation of their use. Gkeka et al. (2013) utilized Free Energy Perturbation calculations and Molecular Dynamics simulations to understand the binding preference of these derivatives, providing insights for the development of novel inhibitors against influenza A (Gkeka, Eleftheratos, Kolocouris, & Cournia, 2013).

Safety and Hazards

Orientations Futures

Trans-4-Aminoadamantan-1-ol and its derivatives are described as a new generation of fine chemical materials, with extensive applications in fields such as medicine, functional polymers, spices, makeup, tensio-active agents, lubricants, and sensitive photographic materials . The development and application of adamantane derivative research have great significance . The method of synthesizing this compound is favorable for the development of mass production due to its high atom economy, few reaction steps, and high yield .

Analyse Biochimique

Biochemical Properties

Trans-4-Aminoadamantan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) . These interactions are crucial as they influence the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. The compound’s interaction with MAO can lead to the inhibition of this enzyme, thereby affecting the levels of neurotransmitters like dopamine and serotonin. Similarly, its interaction with AChE can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways, particularly those involving neurotransmitters. The compound’s ability to inhibit MAO and AChE can lead to altered neurotransmitter levels, which in turn can affect neuronal signaling and communication. Additionally, this compound has been observed to impact gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in neuroprotection and downregulate those associated with neurodegeneration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of MAO and AChE, leading to the inhibition of these enzymes. This inhibition results in increased levels of neurotransmitters like dopamine, serotonin, and acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including neuroprotection and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of MAO and AChE, leading to sustained increases in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing neurodegeneration. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive inhibition of MAO and AChE, leading to abnormally high levels of neurotransmitters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes involved in these metabolic processes include cytochrome P450 enzymes and glucuronosyltransferases . These reactions result in the formation of more water-soluble metabolites, which are then excreted via the kidneys. The compound’s metabolism can also affect metabolic flux and metabolite levels, particularly those related to neurotransmitter metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion. Transporters such as organic cation transporters (OCTs) and P-glycoprotein play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like MAO and AChE. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Propriétés

IUPAC Name |

(3S)-4-aminoadamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8?,9?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-VDAKZHKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC3(CC1CC(C3)C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

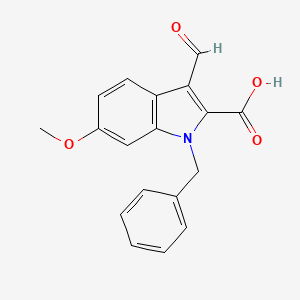

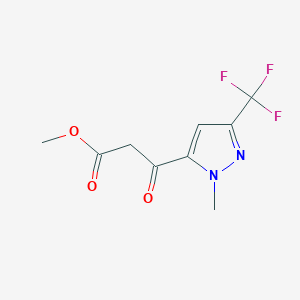

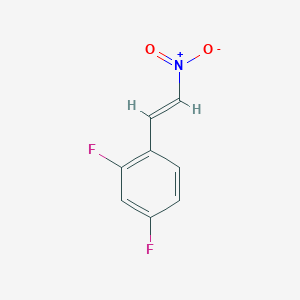

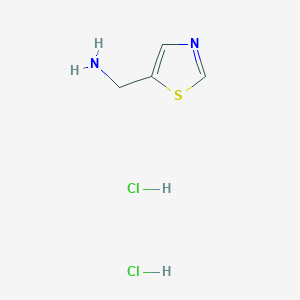

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)

amine](/img/structure/B1440051.png)

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)

![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)